Relative Abundance in Circulation: 4-Hydroxy Alverine Glucuronide vs. Parent Alverine
In a single-dose study of 120 mg Alverine Citrate in healthy Caucasian volunteers, the glucuronide conjugate accounted for a significantly greater proportion of circulating alverine-related moieties than the parent drug. Total 4-Hydroxy Alverine (free and conjugated) represented 94% of total exposure, while the parent Alverine accounted for only 3% [1]. This demonstrates that the glucuronide is the predominant species requiring quantification in plasma.
| Evidence Dimension | Percentage of Total Alverine-Related Moieties in Circulation |
|---|---|
| Target Compound Data | 94% (as part of total 4-Hydroxy Alverine, free and conjugated) |
| Comparator Or Baseline | Alverine (Parent): 3% |
| Quantified Difference | Approximately 31-fold higher abundance for the conjugated metabolite group |
| Conditions | Human plasma samples from 12 healthy Caucasian volunteers following a single oral dose of 120 mg Alverine Citrate (Spasmonal Forte) |
Why This Matters
This vast difference in abundance dictates that any robust analytical method for alverine pharmacokinetics must include the glucuronide conjugate to accurately reflect systemic exposure.
- [1] Rizea-Savu S, Duna SN, Sandulovici RC. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Front Pharmacol. 2021 Jan 20;11:620451. View Source
